

Triton X-100: A Technical Guide for Biological and Pharmaceutical Research

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Compound of Interest

Compound Name: Triton X 100

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Triton X-100 is a non-ionic surfactant widely employed in biological and pharmaceutical research for its ability to permeabilize and solubilize cell membranes and proteins.^{[1][2]} Its gentle, non-denaturing properties make it an indispensable tool for a vast array of applications, from protein extraction to cellular imaging. This guide provides a comprehensive overview of Triton X-100, including its physicochemical properties, mechanism of action, detailed experimental protocols, and its role in drug development.

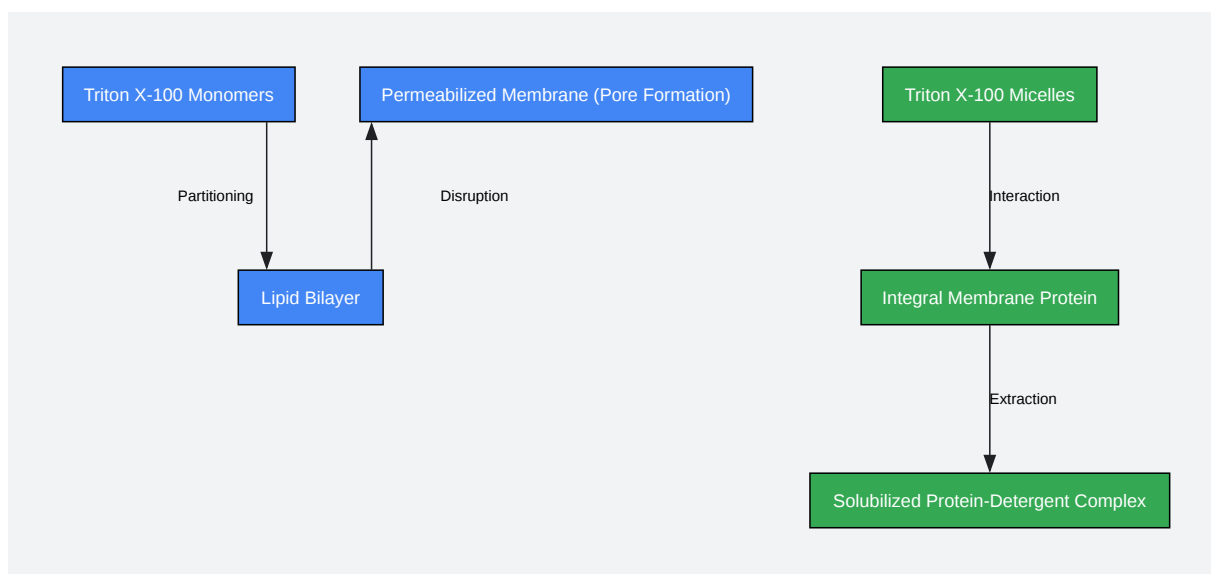
Core Physicochemical Properties

Triton X-100, chemically known as t-octylphenoxypolyethoxyethanol, is a stable and highly versatile detergent.^[1] Its amphipathic nature, characterized by a hydrophilic polyethylene oxide head and a hydrophobic phenyl group, allows it to effectively disrupt lipid-lipid and lipid-protein interactions within the cell membrane. The quantitative properties of Triton X-100 are crucial for optimizing experimental conditions and are summarized below.

Property	Value	References
Chemical Class	Non-ionic polyoxyethylene surfactant	[3]
Average Molecular Weight	~625 g/mol	[1][4]
Critical Micelle Concentration (CMC)	0.2-0.9 mM (typically ~0.24 mM in water)	[3][5][6]
Hydrophile-Lipophile Balance (HLB)	13.4 - 13.5	[4][7][8]
Aggregation Number	100 - 155	[3][8]
Micelle Molecular Weight	~90,000 g/mol	[3]
Appearance	Clear, viscous liquid	[9]
Density	~1.07 g/cm ³ at 25°C	[9]
Cloud Point	63-69°C (1% aqueous solution)	[3][4]
Solubility	Soluble in water and most polar organic solvents	[1][9]

Mechanism of Action: Membrane Solubilization

Triton X-100's primary function in biology is to disrupt the lipid bilayer of cell membranes. This process can be tailored by adjusting its concentration. At low concentrations (below the CMC), Triton X-100 monomers partition into the membrane, leading to permeabilization.[10][11] As the concentration increases above the CMC, the monomers assemble into micelles, which can then solubilize membrane components, including integral membrane proteins, by forming mixed micelles.[12][13] This process effectively extracts proteins from the membrane while often preserving their native conformation and function.[14]



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Mechanism of Triton X-100 on the cell membrane.

Key Applications and Experimental Protocols

Triton X-100 is a component in numerous standard laboratory buffers and protocols. Its applications are diverse, ranging from preparing cell lysates for protein analysis to permeabilizing cells for immunostaining.

Cell Lysis for Protein Extraction

Triton X-100 is a key ingredient in many lysis buffers due to its ability to efficiently lyse cells while being mild enough to not denature most proteins.^{[2][14][15]} This makes it ideal for subsequent analyses like immunoprecipitation and enzyme assays.

Protocol: Preparation of a Triton X-100-Based Lysis Buffer

This protocol provides a general-purpose buffer for lysing cultured mammalian cells.

Materials:

- Tris-HCl
- NaCl
- EDTA
- Triton X-100
- Protease and Phosphatase Inhibitor Cocktails (added fresh)
- Deionized Water

Buffer Composition (1X Lysis Buffer):

- 50 mM Tris-HCl, pH 7.4
- 150 mM NaCl
- 1 mM EDTA
- 1% (v/v) Triton X-100

Procedure:

- Prepare a 1 M stock solution of Tris-HCl at pH 7.4.
- Prepare a 5 M stock solution of NaCl.
- Prepare a 0.5 M stock solution of EDTA.
- To prepare 100 mL of 1X Lysis Buffer, combine 5 mL of 1 M Tris-HCl, 3 mL of 5 M NaCl, and 0.2 mL of 0.5 M EDTA.

- Add deionized water to a final volume of approximately 99 mL.
- Add 1 mL of Triton X-100 and mix gently until the solution is homogenous.
- Store the buffer at 4°C. Immediately before use, add protease and phosphatase inhibitors to the required volume of buffer according to the manufacturer's instructions.[16]

Cell Lysis Workflow:

- Wash cultured cells with ice-cold Phosphate-Buffered Saline (PBS).[17]
- Aspirate PBS and add the ice-cold Lysis Buffer (e.g., 1 mL for a 10 cm dish).[18]
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17]
- Incubate on ice for 20-30 minutes with gentle agitation.[16][17]
- Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16][18]
- Transfer the supernatant, which contains the soluble protein fraction, to a new tube for downstream applications.[16][19]

Cell Permeabilization for Immunofluorescence

For the detection of intracellular antigens, antibodies must first cross the cell membrane. Triton X-100 is commonly used at low concentrations (0.1-0.5%) to permeabilize fixed cells, allowing antibodies to access their targets within the cytoplasm and nucleus.[20][21]

Protocol: Cell Permeabilization for Immunostaining

This protocol is suitable for adherent cells grown on coverslips.

Materials:

- Cells cultured on sterile glass coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS (for fixation)

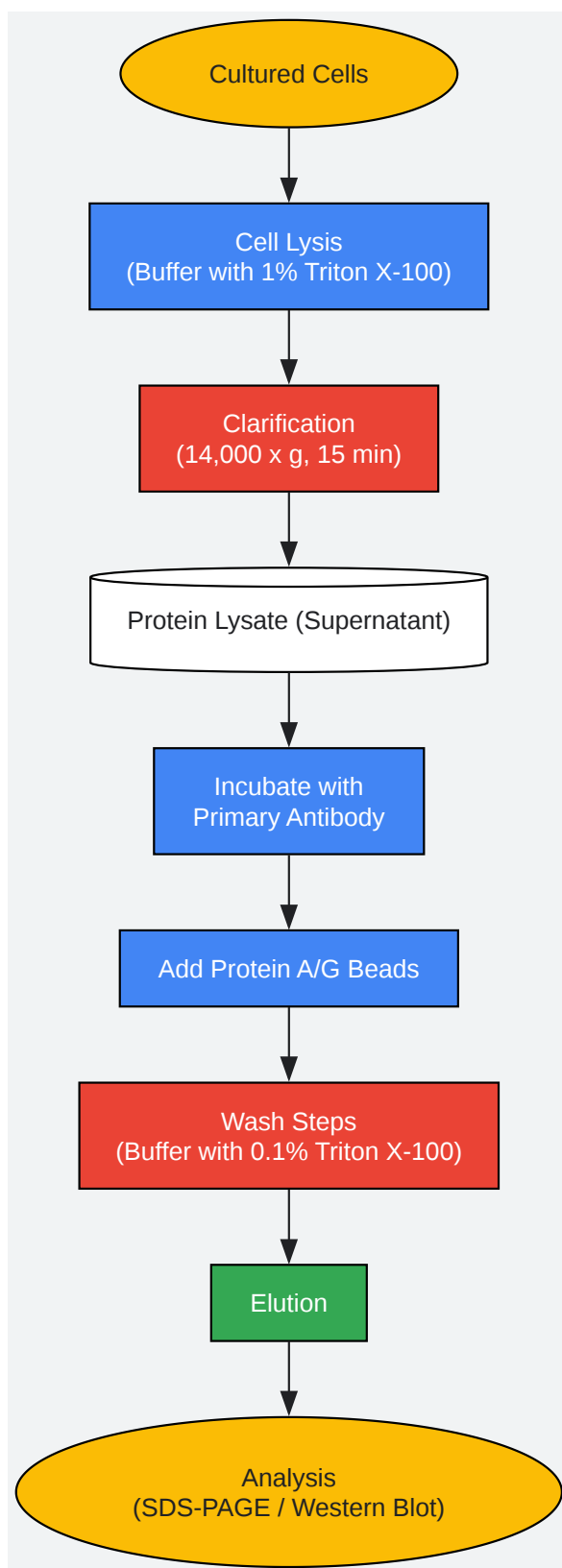
- 0.1% Triton X-100 in PBS (Permeabilization Buffer)
- Blocking Buffer (e.g., PBS with 5% Normal Goat Serum and 0.1% Triton X-100)[[20](#)]
- Primary and fluorophore-conjugated secondary antibodies

Procedure:

- Fixation: Remove culture medium and wash cells with PBS. Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.[[22](#)]
- Washing: Wash the fixed cells three times with PBS for 5 minutes each.
- Permeabilization: Add the Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[[21](#)]
- Blocking: Wash the cells again with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[[23](#)]
- Antibody Staining: Proceed with primary and secondary antibody incubations as per standard immunofluorescence protocols. The Antibody Dilution Buffer should also contain a low concentration of Triton X-100 (e.g., 0.1-0.3%) to maintain permeability.[[20](#)][[23](#)]

Immunoprecipitation (IP)

In IP, Triton X-100 is crucial for both the initial cell lysis and the subsequent wash steps. It solubilizes the target protein and its binding partners while its concentration in wash buffers is adjusted to reduce non-specific protein binding to the antibody-bead complex, thereby increasing the purity of the isolated protein complex.[[24](#)][[25](#)][[26](#)]



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Workflow for a typical immunoprecipitation experiment.

Role in Drug Development

Non-ionic surfactants like Triton X-100 play a significant role in the pharmaceutical industry.[27]

- **Solubilization of Poorly Soluble Drugs:** Many active pharmaceutical ingredients (APIs) have poor water solubility, which limits their bioavailability. Non-ionic surfactants can form micelles that encapsulate these hydrophobic drug molecules, increasing their solubility in aqueous formulations for oral or parenteral delivery.[27][28][29]
- **Stabilization of Formulations:** They are used as emulsifiers and stabilizing agents in the preparation of emulsions, suspensions, and nanodispersions, preventing the aggregation of drug particles and ensuring dosage uniformity.[27]
- **In Vitro Assay Development:** In drug screening, Triton X-100 is used in cell-based assays to permeabilize cells for studying the effects of drugs on intracellular targets or to lyse cells for enzymatic and binding assays.

Environmental Considerations and Alternatives

A significant consideration for the use of Triton X-100 is its environmental impact. Its degradation products have been identified as ecotoxic.[30] Consequently, regulations, particularly in Europe (REACH), have restricted its use, prompting the search for more environmentally friendly alternatives.[30][31] Several "greener" non-ionic detergents are now available that offer comparable performance with better biodegradability profiles, such as Tergitol™ 15-S-9 and Ecosurf™ SA-9.[30][32] For viral inactivation in biopharmaceutical manufacturing, novel compounds like Nereid and Virodex TXR-1 have been identified as effective substitutes.[9][31][33] Researchers should consider these alternatives, especially for new protocols and large-scale applications.

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References

- 1. [snowpure.com](https://www.snowpure.com) [[snowpure.com](https://www.snowpure.com)]
- 2. Triton™ X-100 for molecular Biology | LabMart Limited [[labmartgh.com](https://www.labmartgh.com)]
- 3. Sample Preparation [[abm.com.ge](https://www.abm.com.ge)]
- 4. [sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 5. Detergent types and critical micelle concentrations (CMC) NovoPro [[novoprolabs.com](https://www.novoprolabs.com)]
- 6. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. [dow.com](https://www.dow.com) [[dow.com](https://www.dow.com)]
- 8. TRITON® X-100 Detergent - CAS 9036-19-5 - Calbiochem | 648462 [[merckmillipore.com](https://www.merckmillipore.com)]
- 9. Triton X-100 - Wikipedia [en.wikipedia.org]
- 10. Delivery of Optical Contrast Agents using Triton-X100, Part 1: Reversible permeabilization of live cells for intracellular labeling - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. ACTION OF TRITON X-100 ON CHLOROPLAST MEMBRANES: Mechanisms of Structural and Functional Disruption - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Role of Triton X-100 in Membrane Protein Misfolding Studies [eureka.patsnap.com]
- 13. Biomembrane solubilization mechanism by Triton X-100: a computational study of the three stage model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Role of Triton X-100 in Detergent-Free Membrane Protein Purification [eureka.patsnap.com]
- 15. Do you add Triton-X in your lysis buffer? - Protein and Proteomics [protocol-online.org]
- 16. [mdanderson.org](https://www.mdanderson.org) [[mdanderson.org](https://www.mdanderson.org)]
- 17. [neb.com](https://www.neb.com) [[neb.com](https://www.neb.com)]
- 18. Immunoprecipitation Protocol - Leinco Technologies [[leinco.com](https://www.leinco.com)]
- 19. Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells [protocols.io]
- 20. CST | Cell Signaling Technology [[cellsignal.com](https://www.cellsignal.com)]
- 21. [fn-test.com](https://www.fn-test.com) [[fn-test.com](https://www.fn-test.com)]
- 22. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [[thermofisher.com](https://www.thermofisher.com)]
- 23. [ulab360.com](https://www.ulab360.com) [[ulab360.com](https://www.ulab360.com)]
- 24. [sysy.com](https://www.sysy.com) [[sysy.com](https://www.sysy.com)]

- 25. med.upenn.edu [med.upenn.edu]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 30. carlroth.com [carlroth.com]
- 31. Research Explores Alternative To EU-Banned Triton X-100 [bioprocessonline.com]
- 32. carlroth.com [carlroth.com]
- 33. pharmaexcipients.com [pharmaexcipients.com]
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